molecular formula C12H15NO2 B13151639 2-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylbenzaldehyde

2-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylbenzaldehyde

Katalognummer: B13151639
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: LVJZZVOEAYSVGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylbenzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a hydroxy-methylazetidine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylbenzaldehyde typically involves the reaction of 3-hydroxy-3-methylazetidine with 5-methylbenzaldehyde under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylbenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy-methylazetidine group may interact with enzymes or receptors, leading to modulation of biological processes. The benzaldehyde moiety can also participate in various chemical reactions, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylbenzaldehyde is unique due to the combination of the hydroxy-methylazetidine group and the benzaldehyde moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C12H15NO2

Molekulargewicht

205.25 g/mol

IUPAC-Name

2-(3-hydroxy-3-methylazetidin-1-yl)-5-methylbenzaldehyde

InChI

InChI=1S/C12H15NO2/c1-9-3-4-11(10(5-9)6-14)13-7-12(2,15)8-13/h3-6,15H,7-8H2,1-2H3

InChI-Schlüssel

LVJZZVOEAYSVGG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)N2CC(C2)(C)O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.